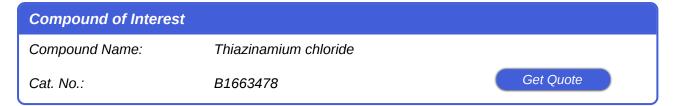


Thiazinamium chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



Thiazinamium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazinamium chloride is a quaternary ammonium phenothiazine derivative with potent anticholinergic and antihistaminic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

Thiazinamium chloride, systematically named trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium chloride, is a synthetic compound belonging to the phenothiazine class of drugs.[1] Its chemical structure is characterized by a tricyclic phenothiazine core, to which a quaternary ammonium side chain is attached.

Chemical Identifiers:

• IUPAC Name: trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride[1]



CAS Number: 4320-13-2[1]

Molecular Formula: C₁₈H₂₃ClN₂S[1]

SMILES: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)--INVALID-LINK--(C)C.[CI-][1]

InChl: InChl=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1[1]

A summary of the key physicochemical properties of **thiazinamium chloride** is presented in Table 1.

Table 1: Physicochemical Properties of Thiazinamium Chloride

Property	Value	Reference
Molecular Weight	334.9 g/mol	[1]
Melting Point	267 °C	[2]
Solubility	Soluble in DMSO	[2]
Appearance	White solid	[3]

Pharmacology

Thiazinamium chloride exhibits a dual mechanism of action, functioning as both a potent histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist. This dual activity underlies its therapeutic potential in allergic and respiratory conditions.

Mechanism of Action

- Antihistaminic Activity: Thiazinamium chloride acts as a competitive antagonist at
 histamine H1 receptors. By blocking the action of histamine, it mitigates the allergic
 response, including smooth muscle contraction and increased vascular permeability.
- Anticholinergic Activity: The compound also demonstrates significant antagonism at muscarinic acetylcholine receptors. This action leads to the relaxation of smooth muscle, particularly in the bronchi, contributing to its bronchodilator effects.



Pharmacodynamics

In vitro studies on human bronchial muscle preparations have demonstrated the potent relaxant effects of **thiazinamium chloride**. It effectively antagonizes contractions induced by both histamine and acetylcholine. The pD2 values, a measure of drug potency, highlight its significant activity at these receptors (see Table 2).

Furthermore, **thiazinamium chloride** has been shown to inhibit the synthesis of thromboxane B2 (TxB2) with an IC50 value of $0.2 \, \mu M.[1][3][4]$ TxB2 is a stable metabolite of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, suggesting a potential anti-inflammatory role for the compound. **Thiazinamium chloride** also stimulates the secretion of phosphatidylcholine in adult rat type II pneumocytes.[5]

Table 2: Pharmacodynamic Data for Thiazinamium Chloride

Parameter	Value	Species/Tissue	Reference
pD2 (vs. Histamine)	7.78	Human Bronchial Muscle	
pD2 (vs. Acetylcholine)	6.94	Human Bronchial Muscle	_
IC50 (TxB2 Synthesis Inhibition)	0.2 μΜ	-	[1][3][4]

Pharmacokinetics

Pharmacokinetic data for **thiazinamium chloride** is limited. However, studies on the related compound, thiazinamium methylsulfate, provide some insights. Following intramuscular injection in humans, absorption is extremely rapid, with peak plasma concentrations reached within 6 to 20 minutes. The disposition follows a two-compartment model with a rapid distribution phase (half-life of approximately 20 minutes) and a longer elimination phase (mean half-life of 375 minutes). The volume of distribution is large (approximately 200-400 L), and the total body clearance is high, suggesting an active excretion process. Oral bioavailability is low, estimated to be around 10% compared to intramuscular injection, due to significant first-pass metabolism.



Signaling Pathways

The pharmacological effects of **thiazinamium chloride** are mediated through its interaction with G-protein coupled receptors (GPCRs).

Histamine H1 Receptor Signaling: As an antagonist of the H1 receptor, thiazinamium chloride blocks the histamine-induced activation of the Gq/11 protein. This, in turn, prevents the activation of phospholipase C (PLC), thereby inhibiting the production of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium levels, leading to smooth muscle relaxation.



Click to download full resolution via product page

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.

 Muscarinic Acetylcholine Receptor Signaling: Thiazinamium chloride's antagonism of muscarinic receptors (likely M₃ in bronchial smooth muscle) also involves the Gq/11 signaling pathway, leading to a similar cascade of events that results in smooth muscle relaxation and bronchodilation.



Click to download full resolution via product page

Caption: Antagonism of the Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols



Synthesis of Thiazinamium Chloride

A common laboratory-scale synthesis of **thiazinamium chloride** involves the quaternization of promethazine with chloromethane.

Materials:

- Promethazine
- Chloromethane
- Anhydrous solvent (e.g., acetone or acetonitrile)
- Reaction vessel equipped with a stirrer and a means to control temperature and pressure

Procedure:

- Dissolve promethazine in the anhydrous solvent within the reaction vessel.
- Cool the solution to a suitable temperature (e.g., 0-10 °C).
- Introduce a controlled amount of chloromethane into the reaction mixture.
- Allow the reaction to proceed with stirring for a specified period, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, the product, **thiazinamium chloride**, will precipitate out of the solution.
- Collect the precipitate by filtration.
- Wash the product with a cold, non-polar solvent to remove any unreacted starting material.
- Dry the purified thiazinamium chloride under vacuum.



Click to download full resolution via product page



Caption: General Workflow for the Synthesis of Thiazinamium Chloride.

In Vitro Pharmacological Characterization

The antagonist activity of **thiazinamium chloride** at histamine H1 and muscarinic receptors can be assessed using isolated tissue bath experiments.

Materials:

- Isolated tissue preparation (e.g., guinea pig ileum or trachea)
- Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
- Isotonic transducer and data acquisition system
- Agonists (histamine, acetylcholine)
- Thiazinamium chloride

Procedure:

- Mount the isolated tissue in the organ bath containing aerated physiological salt solution at 37 °C.
- Allow the tissue to equilibrate under a resting tension.
- Construct cumulative concentration-response curves to the agonist (histamine or acetylcholine).
- Wash the tissue and allow it to return to baseline.
- Incubate the tissue with a known concentration of thiazinamium chloride for a specific period.
- Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.
- Analyze the rightward shift of the concentration-response curve to determine the antagonist's potency (pA2 or pD2 value).



Safety and Toxicology

Specific toxicity data, such as the LD50 for **thiazinamium chloride**, is not readily available in the public domain. As a phenothiazine derivative and a quaternary ammonium compound, it should be handled with appropriate laboratory precautions. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Thiazinamium chloride is a pharmacologically active compound with a well-defined dual antagonism at histamine H1 and muscarinic acetylcholine receptors. Its chemical and pharmacological properties make it a subject of interest for research in the fields of allergy, respiratory diseases, and inflammation. This technical guide provides a foundational understanding of this compound to aid in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thiazinamium chloride Immunomart [immunomart.com]
- 2. Thiazinamium chloride | 4320-13-2 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Effects of thiazinamium chloride and other antihistamines on phosphatidylcholine secretion in rat type II pneumocyte cultures PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thiazinamium chloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663478#thiazinamium-chloride-chemical-structure-and-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com